1-methoxypropane-2-thiol
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Overview
Description
1-Methoxypropane-2-thiol is an organic compound with the molecular formula C₄H₁₀OS. It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom and a carbon atom. This compound is known for its distinctive odor and is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxypropane-2-thiol can be synthesized through the reaction of 1-methoxy-2-propanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of the hydroxyl group with a thiol group.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting 1-methoxy-2-propanol with thiourea in ethanol. The reaction is followed by hydrolysis to yield the desired thiol compound . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxypropane-2-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and thiourea are commonly used reagents.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: 1-methoxy-2-propanol.
Substitution: Various substituted thiol compounds.
Scientific Research Applications
1-Methoxypropane-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and protein interactions due to its ability to form disulfide bonds.
Mechanism of Action
The mechanism of action of 1-methoxypropane-2-thiol involves its ability to form disulfide bonds with other thiol-containing compounds. This property makes it useful in the study of protein folding and enzyme mechanisms. The sulfur atom in the thiol group can also participate in nucleophilic substitution reactions, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Methoxypropane: An ether with similar molecular structure but lacks the thiol group.
1-Propanethiol: A thiol with a similar structure but without the methoxy group.
Uniqueness: 1-Methoxypropane-2-thiol is unique due to the presence of both a methoxy group and a thiol group in its structure. This combination of functional groups imparts unique chemical properties, making it a valuable compound in various applications .
Properties
CAS No. |
25118-00-7 |
---|---|
Molecular Formula |
C4H10OS |
Molecular Weight |
106.2 |
Purity |
95 |
Origin of Product |
United States |
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